2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
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Overview
Description
2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine: is a chemical compound with the molecular formula C8H7F4N and a molecular weight of 193.14 g/mol . This compound is characterized by the presence of both trifluoromethyl and fluorophenyl groups, making it a valuable intermediate in various chemical syntheses and applications .
Safety and Hazards
This compound is considered hazardous. It has a signal word of “Danger” and hazard statements H302 and H318 . This indicates that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine typically begins with commercially available starting materials such as 2-fluorobenzaldehyde and trifluoroacetaldehyde.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .
Scientific Research Applications
Chemistry:
- 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and agrochemicals .
Biology:
- In biological research, this compound is used to study the effects of fluorinated amines on biological systems and their potential as enzyme inhibitors .
Medicine:
- The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors .
Industry:
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity .
- The compound’s fluorinated groups enhance its binding affinity and specificity towards these targets, making it a potent inhibitor or modulator in various biochemical pathways .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(2-furyl)ethanamine: This compound has a similar trifluoromethyl group but differs in the aromatic ring structure, which can lead to different chemical and biological properties.
2,2,2-Trifluoroethylamine: This compound lacks the additional fluorophenyl group, making it less complex and potentially less specific in its interactions.
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine: This compound has an additional trifluoromethyl group, which can influence its reactivity and applications.
Uniqueness:
- The presence of both trifluoromethyl and fluorophenyl groups in 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine makes it unique in terms of its chemical reactivity and potential applications. These groups enhance its stability, binding affinity, and specificity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-fluorophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKUROIPPDLIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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